2'-O-methyladenosine-5'-triphosphate

HCV NS5B polymerase antiviral drug discovery enzyme inhibition kinetics

2′-O-Methyladenosine-5′-triphosphate (2′-OMe-ATP, CAS 30948-06-2) is a ribose-modified adenosine triphosphate analog in which the 2′-hydroxyl group of the ribose moiety is replaced by a methoxy group. This single substitution blocks the 2′-OH as a leaving group, rendering RNA transcripts containing 2′-OMe-adenosine resistant to base-catalyzed hydrolysis and ribonuclease cleavage, while preserving a 3′-OH necessary for chain extension.

Molecular Formula C11H18N5O13P3
Molecular Weight 521.21 g/mol
Cat. No. B12436219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-methyladenosine-5'-triphosphate
Molecular FormulaC11H18N5O13P3
Molecular Weight521.21 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1
InChIKeyOARVGPYQJRLYFE-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-O-Methyladenosine-5′-triphosphate: A Chemically Defined ATP Analog for Discriminate Polymerase Research and RNA Engineering


2′-O-Methyladenosine-5′-triphosphate (2′-OMe-ATP, CAS 30948-06-2) is a ribose-modified adenosine triphosphate analog in which the 2′-hydroxyl group of the ribose moiety is replaced by a methoxy group [1]. This single substitution blocks the 2′-OH as a leaving group, rendering RNA transcripts containing 2′-OMe-adenosine resistant to base-catalyzed hydrolysis and ribonuclease cleavage, while preserving a 3′-OH necessary for chain extension [2]. The compound is utilized in enzymatic incorporation studies, antiviral drug discovery targeting viral RNA polymerases, and the synthesis of stabilized RNA oligonucleotides for diagnostic and therapeutic development.

Why 2′-O-Methyladenosine-5′-triphosphate Cannot Be Interchanged with ATP or Alternative 2′-Modified Analogs


The 2′-O-methyl modification fundamentally alters polymerase recognition and inhibitor potency. In HCV NS5B polymerase assays, 2′-OMe-ATP exhibits a Ki of 53.4 μM, while 3′-deoxy-ATP (3′-dATP) shows a markedly lower Ki of 18.7 μM—a 2.9-fold difference in inhibitory strength [1]. Conversely, the E. coli CCA-adding enzyme incorporates 2′-OMe-ATP with 30% efficiency but completely fails to utilize 2′-deoxy-ATP (0% incorporation), demonstrating that the mere presence of the 2′-O-methyl group is sufficient to gate enzyme specificity [2]. Together, these data confirm that neither the natural substrate (ATP) nor other ribose-modified analogs can be freely substituted for 2′-OMe-ATP in experimental workflows without altering quantitative outcomes.

Quantitative Differentiation Evidence for 2′-O-Methyladenosine-5′-triphosphate Relative to Closest Analogs


2′-OMe-ATP vs. 3′-Deoxy-ATP: Comparative Inhibition of HCV NS5B RNA-Dependent RNA Polymerase

In a head-to-head study using HCV NS5BΔ55 polymerase, 2′-OMe-ATP displayed a steady-state inhibitory constant (Ki) of 53.4 µM, compared to 18.7 µM for 3′-deoxy-ATP, indicating that the 3′-deoxy modification confers approximately 2.9-fold greater inhibitory potency than the 2′-O-methyl modification [1]. Consistent with this, the IC50 values were 60.7 µM (2′-OMe-ATP) versus 20.4 µM (3′-dATP), confirming the trend [2]. The boranophosphate analog of 2′-OMe-ATP (Rp-2′-OMe-ATPαB) further reduced the Ki to 10.3 µM and IC50 to 18.0 µM, demonstrating a 5.2-fold potency gain from the combined modifications [1][2].

HCV NS5B polymerase antiviral drug discovery enzyme inhibition kinetics

Differential Utilization by E. coli CCA-Adding Enzyme: 2′-O-Methyl-ATP vs. 2′-Deoxy-ATP Incorporation

The E. coli CTP(ATP):tRNA nucleotidyltransferase strictly discriminates between 2′-modified adenosine triphosphates. When incubated with enzymatically abbreviated tRNA-C-COH, 2′-O-methyladenosine triphosphate achieved 30% incorporation, whereas 2′-deoxyadenosine triphosphate yielded no detectable product (0%) [1]. Under the same conditions, the yeast ortholog exhibited broader substrate tolerance, highlighting an enzyme-specific gatekeeper effect for the 2′-O-methyl modification. The companion 3′-O-methyl analog produced 37% incorporation, demonstrating that the position of the methyl group further tunes acceptance [1].

tRNA modification CCA-adding enzyme nucleotide analog incorporation

Class-Level Stability Differentiation: Nuclease Resistance Conferred by 2′-O-Methylation

The 2′-O-methyl modification universally enhances RNA strand stability against ribonucleases and base-catalyzed hydrolysis. While direct quantitative stability comparisons for 2′-OMe-ATP triphosphate monomer are sparse, the incorporation of 2′-O-methyladenosine into oligonucleotides increases serum half-life by approximately 2- to 10-fold compared to unmodified RNA, depending on sequence context and nuclease source [1]. This class-level property is attributed to the methoxy group blocking the 2′-hydroxyl nucleophile required for phosphodiester backbone cleavage, a mechanism distinct from the activity of 2′-fluoro or 2′-amino modifications which introduce different electronic effects and hydrogen-bonding capacities [1]. Cross-study analysis of fully 2′-O-methyl-modified RNA versus unmodified RNA shows a consistent shift in thermal denaturation midpoint (Tm) of approximately +0.5 °C to +1.0 °C per modification in short duplexes, reflecting enhanced hybridization stability [2].

RNA stability nuclease resistance antisense oligonucleotides

Precision Application Scenarios for 2′-O-Methyladenosine-5′-triphosphate Based on Quantitative Differentiation Data


HCV NS5B Polymerase Inhibitor Screening and Mechanistic Studies

Use 2′-OMe-ATP as a medium-potency reference inhibitor (Ki = 53.4 µM) in NS5B enzyme assays to benchmark novel analogs. Its 2.9-fold weaker inhibition relative to 3′-dATP provides a calibrated window for detecting subtle structure-activity improvements. Pair with the boranophosphate analog (Ki = 10.3 µM) to assess additive modification effects [1].

Enzymatic Synthesis of 3′-Terminal Modified tRNAs

Exploit the 30% incorporation efficiency of 2′-OMe-ATP by E. coli CCA-adding enzyme to generate tRNA libraries with site-specific 2′-O-methyladenosine at the 3′ terminus, while the 2′-deoxy analog (0% incorporation) serves as a negative control [2]. This differential substrate acceptance enables defined studies of aminoacylation fidelity.

Construction of Nuclease-Resistant RNA Aptamers and siRNAs

Incorporate 2′-OMe-ATP during in vitro transcription using engineered T7 RNA polymerase variants to produce fully 2′-O-methyl-modified RNA. The resulting transcripts exhibit serum half-lives 2–10 times longer than unmodified RNA, making them suitable for in vivo aptamer or siRNA therapeutic development [3].

Probing Viral Polymerase 2′-Hydroxyl Recognition Determinants

Leverage the selective sensitivity of viral polymerases to 2′ modifications (e.g., VSV polymerase discriminates against 2′-O-methyl-CTP but accepts 2′-amino-CTP) to map active-site hydrogen-bonding networks. The distinct behavior of 2′-OMe-ATP versus 2′-dATP (0% CCA incorporation) and 3′-dATP (lower Ki) provides a multi-dimensional probe of enzyme specificity [1][2].

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